molecular formula C23H34O3 B13434433 (R)-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal

(R)-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal

Cat. No.: B13434433
M. Wt: 358.5 g/mol
InChI Key: HANBZHOYLJKEHG-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal is an organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal typically involves multi-step organic reactions. The process may start with the preparation of the core phenyl structure, followed by the introduction of methoxy groups through methylation reactions. The pentyl group can be added via alkylation, and the allyl group can be introduced through allylation reactions. The final step involves the formation of the aldehyde group through oxidation reactions.

Industrial Production Methods

In an industrial setting, the production of ®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in ®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal can undergo oxidation to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols, particularly at the aldehyde group.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug development or as a probe in biochemical assays.

Medicine

In medicine, ®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal might be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry

In the industrial sector, this compound could be utilized in the production of specialty chemicals, fragrances, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enol: A similar compound with an alcohol group instead of an aldehyde group.

    ®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enoic acid: A compound with a carboxylic acid group instead of an aldehyde group.

Uniqueness

®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for diverse chemical transformations and interactions, setting it apart from simpler analogs.

Properties

Molecular Formula

C23H34O3

Molecular Weight

358.5 g/mol

IUPAC Name

(2R)-2-[(1S)-1-(2,6-dimethoxy-4-pentylphenyl)prop-2-enyl]-5-methylhex-5-enal

InChI

InChI=1S/C23H34O3/c1-7-9-10-11-18-14-21(25-5)23(22(15-18)26-6)20(8-2)19(16-24)13-12-17(3)4/h8,14-16,19-20H,2-3,7,9-13H2,1,4-6H3/t19-,20-/m0/s1

InChI Key

HANBZHOYLJKEHG-PMACEKPBSA-N

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)OC)[C@@H](C=C)[C@@H](CCC(=C)C)C=O)OC

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)OC)C(C=C)C(CCC(=C)C)C=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.